BenchChemオンラインストアへようこそ!

ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate

Lipophilicity Drug Design ADME Optimization

Ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate (CAS 881673-54-7) is a synthetic pyrrole derivative bearing an ortho-trifluoromethylphenyl substituent at the 5-position and an ethyl ester at the 3-position of the pyrrole ring. Its molecular formula is C₁₄H₁₂F₃NO₂ with a molecular weight of 283.24 g·mol⁻¹.

Molecular Formula C14H12F3NO2
Molecular Weight 283.24 g/mol
CAS No. 881673-54-7
Cat. No. B6335071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate
CAS881673-54-7
Molecular FormulaC14H12F3NO2
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC(=C1)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C14H12F3NO2/c1-2-20-13(19)9-7-12(18-8-9)10-5-3-4-6-11(10)14(15,16)17/h3-8,18H,2H2,1H3
InChIKeyPPCGUPCIKSHNDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate (CAS 881673-54-7): Physicochemical Identity and Procurement-Relevant Characteristics


Ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate (CAS 881673-54-7) is a synthetic pyrrole derivative bearing an ortho-trifluoromethylphenyl substituent at the 5-position and an ethyl ester at the 3-position of the pyrrole ring [1]. Its molecular formula is C₁₄H₁₂F₃NO₂ with a molecular weight of 283.24 g·mol⁻¹ [1]. The compound is commercially available at purities of 95–98% from multiple reputable suppliers including Fluorochem, AKSci, and CymitQuimica . Key computed physicochemical parameters include an XLogP3 of 3.5, a topological polar surface area (TPSA) of 42.1 Ų, a predicted density of 1.281 ± 0.06 g·cm⁻³, and a predicted boiling point of 441.5 ± 45.0 °C [1]. This compound serves as a versatile building block and a documented synthetic intermediate in the preparation of pyrrole-based mineralocorticoid receptor (MR) antagonists [2].

Why Generic Substitution Among Pyrrole-3-Carboxylate Analogs Fails: Critical Substituent-Driven Divergence in Lipophilicity and Synthetic Utility for Ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate (881673-54-7)


Pyrrole-3-carboxylate derivatives bearing trifluoromethylphenyl substituents are not interchangeable building blocks. The ortho-trifluoromethyl group on the phenyl ring enforces restricted rotation about the aryl–pyrrole bond, creating atropisomerism that directly impacts binding to biological targets such as the mineralocorticoid receptor (MR) [1]. The absence of a 4-methyl substituent in this compound (distinguishing it from the esaxerenone intermediate scaffold, CAS 1631030-76-6) results in a lower molecular weight (283.24 vs. 297.27 g·mol⁻¹) and altered lipophilicity (XLogP3 = 3.5 vs. 3.8), which critically influence both synthetic derivatization pathways and ADME properties [2][3]. Substituting a non-fluorinated phenyl analog (XLogP3 = 2.6) or a 2-chloro-4-methyl variant (XLogP3 = 4.8) yields lipophilicity shifts exceeding 0.9–1.3 log units — differences known to alter membrane permeability, metabolic stability, and off-target binding profiles [2][4][5]. The quantitative evidence below demonstrates why this specific substitution pattern cannot be freely replaced without compromising experimental reproducibility.

Quantitative Differentiation Evidence: Ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate (881673-54-7) vs. Closest Structural Analogs


Lipophilicity Control: XLogP3 of 3.5 vs. Non-Fluorinated Analog (2.6) Enables Tunable Membrane Permeability

The ortho-CF₃ substituent on the target compound raises the computed lipophilicity to XLogP3 = 3.5, compared with XLogP3 = 2.6 for the non-fluorinated phenyl analog (ethyl 5-phenyl-1H-pyrrole-3-carboxylate, CAS 161958-61-8) [1][2]. This represents a ΔXLogP3 of +0.9 log units, placing the compound in a lipophilicity range (3.0–4.0) commonly associated with favorable passive membrane permeability while avoiding the excessive lipophilicity (4.8) of the 2-chloro-4-methyl analog that may increase promiscuous binding risk [3]. Fluorochem independently reports a calculated LogP of 3.86 for the target compound, consistent with the PubChem computed value .

Lipophilicity Drug Design ADME Optimization

Molecular Weight Differentiation: 283.24 g·mol⁻¹ vs. Esaxerenone Intermediate (297.27 g·mol⁻¹) Enables Fragment-Based Approaches

The target compound (C₁₄H₁₂F₃NO₂, MW = 283.24 g·mol⁻¹) lacks the 4-methyl substituent present in the esaxerenone synthetic intermediate (ethyl 4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate, CAS 1631030-76-6, C₁₅H₁₄F₃NO₂, MW = 297.27 g·mol⁻¹) [1][2]. This 14.03 g·mol⁻¹ mass reduction places the compound below the 300 Da threshold commonly used in fragment-based drug discovery (FBDD), while the 4-methyl analog exceeds typical fragment guidelines requiring MW < 300 Da [1][2]. The absence of the 4-methyl group also reduces steric bulk at the pyrrole C4 position, preserving a reactive site for further chemical elaboration via electrophilic substitution or cross-coupling reactions [3].

Fragment-Based Drug Discovery Molecular Weight Lead Optimization

Predicted Boiling Point and Density Differentiation vs. Methyl Ester and 4-Methyl Analogs: Practical Implications for Purification and Handling

The target compound has a predicted boiling point of 441.5 ± 45.0 °C and a predicted density of 1.281 ± 0.06 g·cm⁻³ . The methyl ester analog (methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate, CAS 880778-75-6) exhibits a lower predicted boiling point of 409.5 ± 45.0 °C and a comparable density of 1.283 ± 0.06 g·cm⁻³ . The ~32 °C higher boiling point of the target ethyl ester reflects the additional methylene unit in the ester chain, which increases van der Waals interactions. The ethyl ester also offers distinct reactivity in transesterification and aminolysis reactions compared to the methyl ester, affecting downstream synthetic strategy [1].

Physicochemical Properties Purification Process Chemistry

Commercially Available Purity: 95–98% vs. Specialty Analogs Requiring Custom Synthesis

The target compound is available off-the-shelf from multiple suppliers at certified purities of 95% (AKSci) and 98% (Fluorochem, CymitQuimica) . In contrast, the non-fluorinated phenyl analog (CAS 161958-61-8) is listed at 95% purity from a more limited set of vendors, and the esaxerenone intermediate (CAS 1631030-76-6) is primarily available through custom synthesis channels rather than as a catalog stock item [1]. The MDL number (MFCD11875794) and InChI Key (PPCGUPCIKSHNDF-UHFFFAOYSA-N) are well-established, ensuring unambiguous compound identity across procurement platforms .

Chemical Procurement Purity Specification Supply Chain

Documented Synthetic Utility: Validated Intermediate for MR Antagonist Atropisomer Synthesis per US 2017/0369438

U.S. Patent Application US 2017/0369438 (Daiichi Sankyo) explicitly describes synthetic routes employing ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate and its close derivatives as intermediates for producing atropisomeric MR antagonists with 'excellent mineralocorticoid receptor antagonistic activity' [1]. The patent discloses that the ortho-CF₃ group is essential for generating stable atropisomers via restricted rotation about the aryl–pyrrole bond, a structural feature absent in para- or meta-CF₃ analogs [1][2]. The related end-product, (S)-1-(2-hydroxyethyl)-4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (esaxerenone, CS-3150), is an approved non-steroidal MR antagonist for hypertension, validating the therapeutic relevance of this chemotype [3].

Mineralocorticoid Receptor Atropisomer Synthesis Cardiovascular Drug Discovery

Hydrogen Bond Acceptor Count and TPSA: Consistent Polar Surface Area (42.1 Ų) Across Analogs Despite Substantial Lipophilicity Variation

The target compound maintains a topological polar surface area (TPSA) of 42.1 Ų and a hydrogen bond acceptor count of 5, identical to the methyl 4-methyl analog (TPSA = 42.1 Ų) and the 2-chloro-4-methyl analog (TPSA = 42.1 Ų) [1][2][3]. The non-fluorinated phenyl analog has a TPSA of 42.1 Ų but only 2 hydrogen bond acceptors (due to the absence of fluorine atoms) [4]. This means that while lipophilicity varies by >2 log units across the series (XLogP3 range: 2.6–4.8), the polar surface area remains constant, indicating that lipophilicity modulation is achieved without altering hydrogen-bonding capacity — a desirable property for optimizing membrane permeability while maintaining aqueous solubility within a narrow range .

Polar Surface Area Drug-Likeness Bioavailability Prediction

Recommended Application Scenarios for Ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate (881673-54-7) Based on Quantitative Differentiation Evidence


Mineralocorticoid Receptor (MR) Antagonist Lead Generation via Atropisomer-Enabled Scaffold Elaboration

The ortho-CF₃ substituent enforces atropisomerism, a structural prerequisite for the MR antagonist pharmacophore validated by esaxerenone (CS-3150). The absence of the 4-methyl group (MW = 283.24 vs. 297.27 g·mol⁻¹ for the esaxerenone intermediate) provides an unsubstituted C4 position amenable to systematic SAR exploration — halogenation, alkylation, or cross-coupling — without the steric constraints imposed by a pre-installed methyl group [1][2]. The ethyl ester can be directly converted to carboxamide derivatives via reaction with substituted anilines under Grignard or metal alkoxide conditions, as described in US 2017/0369438 [1].

Lipophilicity-Dependent ADME Profiling Using Constant TPSA Analog Series

The combination of XLogP3 = 3.5 and TPSA = 42.1 Ų places this compound in a favorable drug-like property space distinct from both the more polar non-fluorinated analog (XLogP3 = 2.6) and the more lipophilic 2-chloro-4-methyl analog (XLogP3 = 4.8), despite all three sharing an identical TPSA of 42.1 Ų [3][4][5]. Researchers can use this compound as the midpoint of a lipophilicity gradient (Δ ≈ 0.9 log units in each direction) to probe the relationship between logP and membrane permeability, metabolic stability, or plasma protein binding without confounding changes in hydrogen-bonding capacity.

Fragment-Based Drug Discovery (FBDD) Screening with a Sub-300 Da Pyrrole Scaffold

With a molecular weight of 283.24 g·mol⁻¹ (below the 300 Da fragment threshold) and a balanced lipophilicity profile (XLogP3 = 3.5), this compound is suitable as a fragment hit for NMR-based or SPR-based screening campaigns targeting proteins with hydrophobic binding pockets [3]. The ethyl ester provides a synthetic handle for rapid fragment elaboration via hydrolysis to the carboxylic acid followed by amide coupling, while the NH-free pyrrole allows N-functionalization without deprotection steps. The multi-supplier commercial availability (≥3 vendors, 95–98% purity) ensures reliable resupply for hit validation and follow-up chemistry .

Building Block for Parallel Synthesis of Pyrrole-3-Carboxamide Libraries

The ethyl ester functionality enables direct aminolysis with diverse amine building blocks to generate pyrrole-3-carboxamide libraries. Unlike the methyl ester analog (CAS 880778-75-6), the ethyl ester provides sufficient steric differentiation to allow chemoselective transformations in the presence of other ester functionalities . The ortho-CF₃ group enhances the electrophilicity of the ester carbonyl via its electron-withdrawing effect, potentially accelerating aminolysis rates relative to non-fluorinated analogs — a practical advantage in library synthesis where reaction completion under mild conditions is desired.

Quote Request

Request a Quote for ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.